2H-1,3-Benzoxazine-4-carboxylic acid, 2-oxo-, ethyl ester
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Overview
Description
2H-1,3-Benzoxazine-4-carboxylic acid, 2-oxo-, ethyl ester is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzoxazine-4-carboxylic acid, 2-oxo-, ethyl ester typically involves the condensation of salicylamide with various aldehydes and ketones, followed by esterification . One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate . Another method includes the reduction of nitro ethers with reagents like Fe/AcOH or Zn/NH4Cl .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes, where carboxylic acids are converted into esters using alcohols in the presence of acid catalysts . The process is optimized for high yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Benzoxazine-4-carboxylic acid, 2-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alcohols, amines, thiols.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted benzoxazines .
Scientific Research Applications
2H-1,3-Benzoxazine-4-carboxylic acid, 2-oxo-, ethyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-1,3-Benzoxazine-4-carboxylic acid, 2-oxo-, ethyl ester involves its interaction with various molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to biological effects such as anti-inflammatory and antimicrobial actions . The exact molecular targets and pathways are still under investigation, but it is known to interact with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: Another benzoxazine derivative with similar biological activities.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: A compound with comparable medicinal properties.
Uniqueness
2H-1,3-Benzoxazine-4-carboxylic acid, 2-oxo-, ethyl ester is unique due to its specific ester functional group, which imparts distinct reactivity and stability. This makes it particularly useful in industrial applications and as a precursor for more complex chemical syntheses .
Properties
CAS No. |
663618-89-1 |
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Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
ethyl 2-oxo-1,3-benzoxazine-4-carboxylate |
InChI |
InChI=1S/C11H9NO4/c1-2-15-10(13)9-7-5-3-4-6-8(7)16-11(14)12-9/h3-6H,2H2,1H3 |
InChI Key |
BZUVQXSLMRCYEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=O)OC2=CC=CC=C21 |
Origin of Product |
United States |
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